9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro-
Description
9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro- (CAS: 39003-36-6) is a nitro-substituted anthraquinone derivative with the molecular formula C₁₄H₆N₂O₈ and a molecular weight of 330.21 g/mol . Its structure features hydroxyl groups at positions 1 and 8 and nitro groups at positions 2 and 5 on the anthracenedione backbone. This compound belongs to a class of polycyclic aromatic hydrocarbons with significant interest in materials science and pharmacology due to the electron-withdrawing nitro groups and hydrogen-bonding hydroxyl moieties, which influence its reactivity and biological interactions.
Properties
CAS No. |
39003-36-6 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-4-3-6(15(21)22)10-11(8)14(20)9-5(12(10)18)1-2-7(13(9)19)16(23)24/h1-4,17,19H |
InChI Key |
WZFXDVLVEULHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Anthraquinone Precursors
The initial step in synthesizing 1,8-dihydroxy-2,5-dinitro-9,10-anthracenedione typically involves the nitration of anthraquinone derivatives such as chrysazin (1,8-dihydroxyanthraquinone). This is achieved by treating chrysazin with a nitrating mixture, commonly concentrated nitric acid and oleum (20% fuming sulfuric acid), under controlled low-temperature conditions (ice cooling) to introduce nitro groups selectively at the 2 and 5 positions. This reaction yields a mixture of dinitro isomers, primarily the desired 1,8-dihydroxy-2,5-dinitroanthraquinone, with minor amounts of undesired isomers such as 2,4-dinitro derivatives. The yield for this nitration step is approximately 80%, with the undesired isomers removed by recrystallization techniques involving solvents such as DMF-benzene-ethanol mixtures.
Purification of Dinitroanthraquinone Isomers
After nitration, the crude mixture is purified by selective recrystallization and chemical treatment. A notable method involves heating the crude dinitro mixture in dilute sodium bisulfite or sodium sulfite solution (~60°C), which facilitates the selective removal of undesired isomers. The purified 1,8-dihydroxy-2,5-dinitroanthraquinone is then isolated by filtration and recrystallization, achieving high purity suitable for further transformations.
Reduction of Nitro Groups to Amino Groups
The dinitro compound can be further converted into diamino derivatives by reduction of the nitro groups. A common reducing agent used is stannous dichloride (SnCl2) in absolute ethanol under reflux conditions for extended periods (e.g., 12 hours). This reduction step transforms the nitro groups into amino groups, yielding 1,8-dihydroxy-4,5-diaminoanthraquinone derivatives, which are important intermediates for further functionalization.
Alternative Reduction Using Sodium Sulfide
Another reduction approach involves treating the dinitro compound slurry in water with sodium sulfide crystals at elevated temperatures (~94°C) for several hours (3-4 hours). This method also yields diamino derivatives with high purity after filtration and washing. The product can be further purified by crystallization from solvents such as isopropanol and toluene to achieve 98-99% purity by HPLC analysis.
Hydroxylation and Substitution Reactions
The hydroxylated anthraquinone derivatives (1,8-dihydroxyanthraquinones) can be subjected to substitution reactions to introduce various functional groups. For example, bromination followed by nucleophilic aromatic substitution with amines or phenols under controlled heating and alkaline conditions leads to substituted anthraquinone dyes. One such method involves reacting 2,6-dibromo-1,5-dihydroxy-4,8-dinitro-9,10-anthracenedione with n-butylaniline in nitrobenzene at 200°C, followed by work-up involving alkaline treatment and organic extraction to isolate substituted products in yields around 70%.
Oxidative and Reductive Conditions for Hydroxyanthraquinone Preparation
A method reported for the preparation of hydroxyanthraquinones involves stirring dinitroanthraquinone with sodium formate in solvents like N-methylpyrrolidone or dimethylacetamide at elevated temperatures (~110°C) for extended periods (16-22 hours) under air or nitrogen atmosphere. This reaction facilitates the conversion of dinitroanthraquinones to dihydroxy derivatives with high yields (up to 96%) and selectivity between 1,5- and 1,8-dihydroxy isomers.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | Chrysazin (1,8-dihydroxyanthraquinone) | Conc. HNO3 + Oleum, ice cooling | 1,8-Dihydroxy-2,5-dinitroanthraquinone + isomers | ~80 | Mixture of isomers; purification needed |
| 2 | Purification | Crude dinitroanthraquinone | Heating in dilute sodium bisulfite solution (~60°C) | Purified 1,8-dihydroxy-2,5-dinitroanthraquinone | - | Recrystallization in DMF-benzene-ethanol mix |
| 3 | Reduction | Dinitro compound | Stannous dichloride (SnCl2) in ethanol, reflux 12h | Diamino derivative (1,8-dihydroxy-4,5-diaminoanthraquinone) | - | Alternative: sodium sulfide reduction |
| 4 | Bromination & Substitution | 2,6-Dibromo-1,5-dihydroxy-4,8-dinitro-9,10-anthracenedione | n-Butylaniline, nitrobenzene, 200°C, N2 atmosphere | Substituted anthraquinone derivatives | 70 | Followed by alkaline work-up and extraction |
| 5 | Hydroxylation via Reduction | Dinitroanthraquinone | Sodium formate, NMP or DMF, 110°C, 16-22h, air/N2 | 1,8-Dihydroxyanthraquinone isomers | 90+ | High selectivity and purity |
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-2,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the reagents used.
Scientific Research Applications
Analytical Applications
Liquid Chromatography
One of the primary applications of 9,10-anthracenedione, 1,8-dihydroxy-2,5-dinitro- is in analytical chemistry. It can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC) methods. The compound is analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile and water. For Mass-Spectrometry (MS) compatible applications, phosphoric acid in the mobile phase is replaced with formic acid to enhance detection sensitivity .
| Method | Mobile Phase Components | Notes |
|---|---|---|
| HPLC | Acetonitrile, Water | Suitable for isolation and preparative separation |
| Mass-Spec Compatible | Acetonitrile, Water, Formic Acid | Enhances detection for pharmacokinetic studies |
Pharmacological Applications
Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 9,10-anthracenedione demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cellular proliferation .
Case Studies
-
Isolation from Marine Fungi
A notable study isolated anthraquinones from marine-derived fungi. The presence of substituents on the anthraquinone structure influences its color and biological activity. For instance, the presence of hydroxyl groups enhances solubility and biological efficacy . -
Pharmacokinetics Study
A pharmacokinetics study utilizing HPLC demonstrated the compound's potential in understanding drug metabolism and bioavailability. The study showed that the compound could be effectively tracked in biological systems using the developed HPLC method .
Environmental Applications
Bioremediation Potential
The structural characteristics of 9,10-anthracenedione allow it to interact with various environmental pollutants. Its derivatives have been studied for their potential use in bioremediation processes to degrade hazardous organic compounds in contaminated environments .
Mechanism of Action
The antibacterial activity of 1,8-Dihydroxy-2,5-dinitroanthraquinone is primarily attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria. This inhibition disrupts the bacterial metabolic processes, leading to bacteriostatic effects. The nitro groups in the compound play a crucial role in enhancing its affinity for the enzyme’s nucleotide-binding site .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 2,5-dinitro substitution in the target compound creates a para-directing electronic environment distinct from the 4,5-dinitro isomer. This may alter redox potentials and solubility .
- Hydrogen Bonding : Both isomers retain hydroxyl groups at 1,8 positions, enabling similar hydrogen-bonding networks, but steric hindrance differs due to nitro group placement.
Cytotoxic and Genotoxic Profiles
- 1,4-Dihydroxy-5,8-bis(2-hydroxyethylamino)anthraquinone (DHAQ): Exhibits potent genotoxicity, surpassing doxorubicin in chromosome damage induction. Therapeutic activity correlates with in vitro cytogenetic toxicity .
Cell Cycle Effects
- Dihydroxyanthraquinone (NSC 279836): Blocks mammalian cells in G2 phase at 1–10 ng/mL concentrations. RNA content increases by 70–140% in leukemia cells .
Metabolic and Stability Profiles
- Metabolic Activation: Aminoanthraquinones like HAQ show reduced genotoxicity in the presence of S-9 metabolic enzymes, whereas nitro groups may resist metabolic detoxification .
- Storage Stability: 1,8-Dihydroxy-4,5-dinitroanthraquinone is stable at -20°C for years in powder form , suggesting similar stability for the 2,5-dinitro isomer.
Biological Activity
9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro- (CAS No. 39003-36-6) is a derivative of anthraquinone that has garnered attention for its biological activities. This compound is characterized by two hydroxyl groups and two nitro groups attached to the anthracene structure, which influences its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 9,10-anthracenedione is defined by the presence of three fused benzene rings with two ketone groups at positions 9 and 10. The presence of hydroxyl (-OH) and nitro (-NO2) substituents significantly alters its chemical behavior and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H8N2O6 |
| Molecular Weight | 288.22 g/mol |
| IUPAC Name | 9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro- |
| CAS Registry Number | 39003-36-6 |
Antitumor Activity
Research has indicated that anthraquinones exhibit significant antitumor properties. A study on similar compounds revealed cytotoxic effects against various cancer cell lines. For instance, the lead compound in a related series demonstrated notable antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Anthraquinone derivatives have been studied for their antimicrobial activities. The presence of hydroxyl and nitro groups in 9,10-anthracenedione enhances its interaction with microbial membranes, leading to increased permeability and cell death. Various studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
Mutagenicity and Toxicity
While some anthraquinones are recognized for their therapeutic benefits, others have been associated with mutagenic effects. The nitro groups in 9,10-anthracenedione may contribute to its potential mutagenicity, necessitating careful evaluation in pharmacological applications .
The biological mechanisms by which 9,10-anthracenedione exerts its effects can be attributed to:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of DNA Synthesis : By intercalating into DNA strands, it may disrupt replication processes.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.
Case Study 1: Antitumor Efficacy
In a study published in PubMed, researchers evaluated the cytotoxicity of various anthraquinone derivatives against human cancer cell lines. The findings suggested that compounds similar to 9,10-anthracenedione displayed potent antitumor activity through mechanisms involving apoptosis and inhibition of cell proliferation .
Case Study 2: Antimicrobial Activity
A comparative study analyzed the antimicrobial properties of several anthraquinone derivatives against pathogenic bacteria. Results indicated that 9,10-anthracenedione effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many conventional antibiotics .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the nitro and hydroxyl substituents in 1,8-dihydroxy-2,5-dinitro-9,10-anthracenedione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify hydroxyl protons (δ ~10-12 ppm, broad signals) and nitro group effects on aromatic protons (deshielding shifts). -NMR can confirm electron-withdrawing effects of nitro groups on adjacent carbons .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect nitro (-NO) stretches at 1520–1350 cm and hydroxyl (-OH) bands near 3200–3600 cm.
- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of nitro or hydroxyl groups) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors. Monitor airborne concentrations using OSHA-compliant methods .
- Emergency Measures : For inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash thoroughly with soap and water .
Q. How can researchers verify the purity of synthesized 1,8-dihydroxy-2,5-dinitro-9,10-anthracenedione?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Compare retention times with certified standards .
- Melting Point Analysis : Compare experimental melting points (e.g., 248–252°C for related anthracenediones) to literature values .
Advanced Research Questions
Q. How can contradictions in UV-Vis absorption data between experimental and theoretical models be resolved?
- Methodological Answer :
- Solvent Effects : Account for solvent polarity and pH, which influence absorption maxima. Use time-dependent density functional theory (TD-DFT) with solvent correction (e.g., PCM model) .
- Concentration Dependence : Verify linearity in Beer-Lambert plots to rule out aggregation artifacts.
- Instrument Calibration : Cross-validate with reference compounds (e.g., 9,10-diphenylanthracene derivatives) .
Q. What strategies optimize regioselective nitration of 1,8-dihydroxy-9,10-anthracenedione to achieve 2,5-dinitro substitution?
- Methodological Answer :
- Directing Group Effects : Leverage hydroxyl groups at positions 1 and 8 to direct nitration to ortho/para positions (2 and 5). Use mixed acid (HNO/HSO) at controlled temperatures (0–5°C) to minimize over-nitration .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) with fluorescent indicators and HPLC to track intermediate formation .
Q. How do environmental factors influence the stability of this compound during long-term storage?
- Methodological Answer :
- Light Sensitivity : Store in amber glass vials under inert gas (N/Ar) to prevent photodegradation. Monitor degradation via periodic NMR/HPLC analysis .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of nitro groups .
Q. What methodologies assess the aquatic toxicity of this compound for environmental impact studies?
- Methodological Answer :
- OECD Test Guidelines : Conduct acute toxicity tests (e.g., OECD 202: Daphnia magna immobilization assay) and chronic assays (OECD 210: fish early-life stage) .
- Bioaccumulation Potential : Estimate log (octanol-water partition coefficient) using HPLC-derived retention times or computational tools .
Data Contradiction Analysis
Q. How to address discrepancies in mass spectrometry data when identifying degradation byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
